molecular formula C7H4BrN5 B093636 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 19393-83-0

4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B093636
CAS No.: 19393-83-0
M. Wt: 238.04 g/mol
InChI Key: NVJFFHZJCFOMTJ-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of an amino group at the 4-position, a bromine atom at the 6-position, and a cyano group at the 5-position of the pyrrolopyrimidine ring.

Preparation Methods

The synthesis of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can be achieved through various methods. One common approach involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .

Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis methods can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts, alkynes, malononitrile, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development.

Properties

IUPAC Name

4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN5/c8-5-3(1-9)4-6(10)11-2-12-7(4)13-5/h2H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJFFHZJCFOMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=C(NC2=N1)Br)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453083
Record name 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19393-83-0
Record name 19393-83-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 2
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 3
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 4
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 5
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

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